molecular formula C8H11NO3S B1214775 4-Toluenesulfonamide-formaldehyde resin CAS No. 25035-71-6

4-Toluenesulfonamide-formaldehyde resin

Cat. No.: B1214775
CAS No.: 25035-71-6
M. Wt: 201.25 g/mol
InChI Key: YEQFXLJGRXZCFU-UHFFFAOYSA-N
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Description

4-Toluenesulfonamide-formaldehyde resin is a chemical compound known for its versatile applications in various fields. This compound is formed by the polymerization of 4-methylbenzenesulfonamide with formaldehyde, resulting in a polymer that exhibits unique chemical and physical properties. It is commonly used in industrial applications, particularly in the production of resins and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Toluenesulfonamide-formaldehyde resin typically involves the reaction of 4-methylbenzenesulfonamide with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of an acid or base catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired polymer properties .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to initiate the polymerization. The process is carefully monitored to ensure consistent quality and yield. The resulting polymer is then purified and processed into various forms, such as powders or granules, for use in different applications .

Chemical Reactions Analysis

Types of Reactions

4-Toluenesulfonamide-formaldehyde resin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Toluenesulfonamide-formaldehyde resin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Toluenesulfonamide-formaldehyde resin involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with other molecules, enhancing its effectiveness in different applications. The specific pathways and targets depend on the intended use of the polymer, such as in drug delivery or as a catalyst in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Toluenesulfonamide formaldehyde resin: Similar in structure and used in similar applications.

    Phenol-formaldehyde resin: Another polymer formed with formaldehyde, used in industrial applications.

    Urea-formaldehyde resin: Commonly used in adhesives and coatings.

Uniqueness

4-Toluenesulfonamide-formaldehyde resin stands out due to its unique combination of chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes enhances its versatility compared to other similar compounds .

Properties

IUPAC Name

formaldehyde;4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.CH2O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQFXLJGRXZCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N.C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25035-71-6
Record name Formaldehyde-p-toluenesulfonamide copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25035-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25035-71-6
Record name Santolite MS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-methyl-, polymer with formaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-methyl-, polymer with formaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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